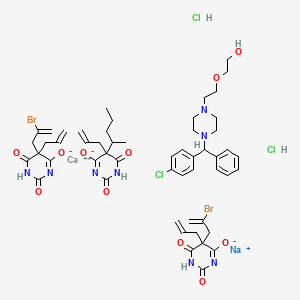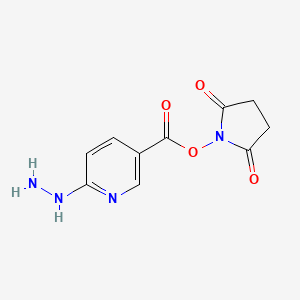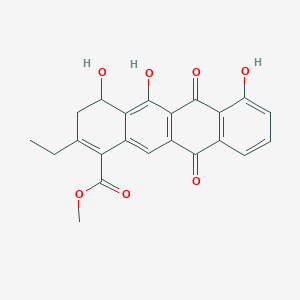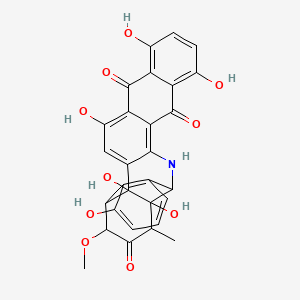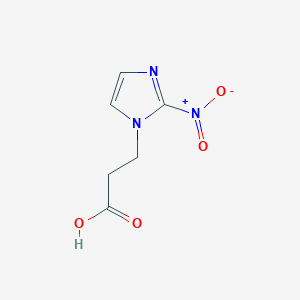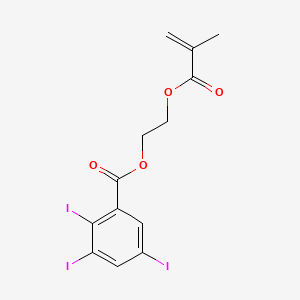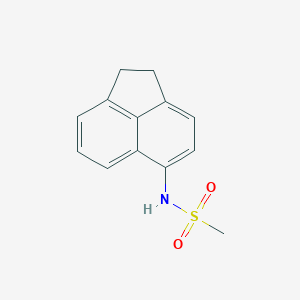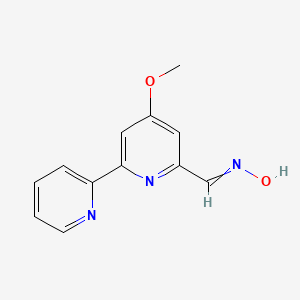
Cerulomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomyces caeruleus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerulomycin can be synthesized through a series of chemical reactions involving the precursor molecules. The synthetic route typically involves the formation of the bipyridinic core structure followed by functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces caeruleus under controlled conditions to induce the biosynthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form. Advances in genetic engineering and fermentation technology have improved the efficiency and scalability of this production method .
Analyse Des Réactions Chimiques
Types of Reactions
Cerulomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are typically this compound derivatives with enhanced or modified biological activities. These derivatives are studied for their potential therapeutic applications and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Cerulomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bipyridinic structures and their reactivity.
Biology: Investigated for its role in modulating immune responses and its potential as an immunosuppressive agent.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties. It has shown promise in treating autoimmune diseases and certain types of cancer.
Mécanisme D'action
Cerulomycin exerts its effects by inhibiting specific molecular targets and pathways. It suppresses the interferon-γ-induced STAT1 signaling pathway, thereby enhancing the TGF-β-Smad3 signaling pathway. This modulation of immune signaling pathways leads to the generation of regulatory T cells and suppression of pro-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerulomycin is part of a family of natural alkaloids known as caerulomycins. Similar compounds include:
- Caerulomycin B
- Caerulomycin C
- Caerulomycin D
Uniqueness
What sets this compound apart from its analogs is its potent antifungal and immunosuppressive activities. Unlike other caerulomycins, this compound has been shown to effectively inhibit the growth of various fungal species and modulate immune responses, making it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3 |
Clé InChI |
JCTRJRHLGOKMCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
SMILES canonique |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
caerulomycin cerulomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


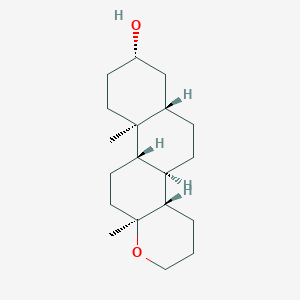
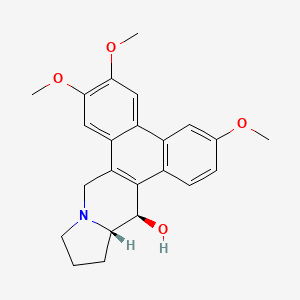
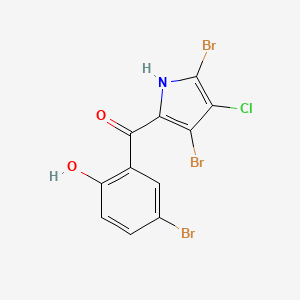
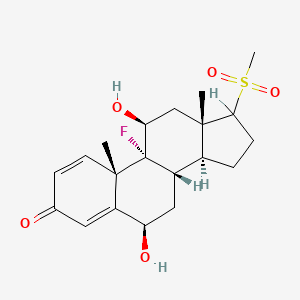
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
